

CAS number 26165-63-9 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Cat. No.: B187347

[Get Quote](#)

It appears there is a discrepancy in public databases regarding the chemical associated with CAS number 26165-63-9. This number is linked to two distinct chemical structures: **[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid** and 2-(2-Chlorophenyl)-2-nitrocyclohexanone. This guide presents the available technical information for both compounds to help clarify their respective chemical structures and properties.

Compound 1: 2-(2-Chlorophenyl)-2-nitrocyclohexanone

This compound, often abbreviated as 2-CPNCH, is primarily recognized as a precursor in the synthesis of norketamine and ketamine.^{[1][2][3]} Norketamine has pharmacological effects similar to ketamine and phencyclidine but is not as widely regulated.^{[4][5]} The identification of 2-CPNCH has become significant in the context of monitoring new psychoactive substances (NPSs) and their precursors.^{[4][6]}

Chemical Structure and Properties

The structural and property data for 2-(2-Chlorophenyl)-2-nitrocyclohexanone are summarized below.

Property	Value	Source
Molecular Formula	C12H12ClNO3	[7] [8]
Molecular Weight	253.68 g/mol	[8]
IUPAC Name	2-(2-chlorophenyl)-2-nitrocyclohexan-1-one	[8]
SMILES	<chem>C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)--INVALID-LINK--[O-]</chem>	[8]
Appearance	Yellow powder	[1] [4]
XLogP3	2.6	[8]
Polar Surface Area	62.9 Å ²	[8]
CAS Number (alternative)	2079878-75-2	[8] [9] [10]

Synthesis and Applications

2-(2-Chlorophenyl)-2-nitrocyclohexanone serves as a key intermediate in several synthetic pathways.

A primary application of 2-CPNCH is in the synthesis of norketamine, which can then be converted to ketamine.[\[2\]](#) One documented method involves the reduction of 2-CPNCH to norketamine using zinc powder and formic acid.[\[2\]](#)[\[3\]](#) Norketamine is subsequently converted to ketamine through the Eschweiler-Clarke reaction, which involves formaldehyde and formic acid.[\[2\]](#)[\[3\]](#) This process is noted for its short reaction time and use of smaller quantities of chemicals.[\[2\]](#)

A continuous-flow process has also been developed for the synthesis of norketamine from its precursors, involving steps such as α -bromination and imination/rearrangement.[\[1\]](#)[\[5\]](#)

This compound is also used in the synthesis of (phenyl)octahydrobenzo[b][\[11\]](#)[\[12\]](#)oxazines/oxazipines, which function as NMDA receptor antagonists.[\[1\]](#)[\[5\]](#) The NMDA-type glutamate receptor (NMDAR) is a crucial receptor in the central nervous system involved in excitatory signal transmission.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Detailed analytical methods for the identification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone have been described, particularly in forensic contexts. These include:

- Gas chromatography-mass spectrometry (GC-MS)[4][6]
- Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)[4]
- Nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, 2D_COSY, 2D_HSQC)[4][5]
- Single-crystal X-ray diffraction[4][6]
- Handheld Raman analysis[4][6]

Signaling Pathways

The primary pharmacological relevance of 2-CPNCH is as a precursor to NMDA receptor antagonists like ketamine.[13] The NMDA receptor is a ligand-gated ion channel that, in a resting state, is blocked by Mg^{2+} in a voltage-dependent manner.[5] Depolarization of the neuronal membrane removes this block, allowing the receptor to be activated by ligands, a process that is regulated by both membrane potential and ligand binding.[5]

Compound 2: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

This compound is a derivative of phenylacetic acid and is available from various chemical suppliers for research purposes.[12][14][15]

Chemical Structure and Properties

The key identifiers and properties for **[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid** are presented in the table below.

Property	Value	Source
Molecular Formula	C14H15NO2	[12] [14] [15]
Molecular Weight	229.27 g/mol	[12] [14] [15]
IUPAC Name	2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid	[15]
SMILES	O=C(O)CC1=CC=C(N2C(C)=CC=C2C)C=C1	[16]
InChIKey	OJKIUURDWZWFMAM- UHFFFAOYSA-N	[15]
Storage	Sealed in dry, 2-8°C	[16]

Applications

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is listed as a chemical intermediate and is used in proteomics research.[\[12\]](#)[\[14\]](#) It is categorized under heterocyclic and organic building blocks, specifically pyrrolidines, pyrroles, carboxylic acids, and benzene compounds.[\[16\]](#)

Experimental Data

Currently, there is limited publicly available information regarding detailed experimental protocols or its involvement in specific signaling pathways. It is primarily supplied as a building block for chemical synthesis.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of ketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone as described in the literature.

[Click to download full resolution via product page](#)

Synthesis of Ketamine from 2-CPNCH.

To provide a more detailed and accurate technical guide, please specify which of these two compounds is the subject of your interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 6. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone | CoLab [colab.ws]
- 7. chembk.com [chembk.com]
- 8. 2-(2-Chlorophenyl)-2-nitrocyclohexanone | C12H12ClNO3 | CID 132822093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2079878-75-2 Cas No. | 2-(2-Chlorophenyl)-2-nitrocyclohexanone | Apollo [store.apolloscientific.co.uk]
- 10. lookchem.com [lookchem.com]
- 11. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]

- 14. lookchem.com [lookchem.com]
- 15. echemi.com [echemi.com]
- 16. 26165-63-9|2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [CAS number 26165-63-9 chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187347#cas-number-26165-63-9-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com